Tert-butyl 4-(3-(trifluoromethyl)benzoyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(3-(trifluoromethyl)benzoyl)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a 3-(trifluoromethyl)benzoyl substituent at the 4-position of the piperidine ring. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization during synthetic workflows. This compound is a key intermediate in medicinal chemistry, particularly in the development of protease inhibitors, kinase modulators, and targeted protein degraders .
Properties
IUPAC Name |
tert-butyl 4-[3-(trifluoromethyl)benzoyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO3/c1-17(2,3)25-16(24)22-9-7-12(8-10-22)15(23)13-5-4-6-14(11-13)18(19,20)21/h4-6,11-12H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHHLACTZWVDMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of Piperidine Precursors
The most common approach involves reacting tert-butyl piperidine-1-carboxylate derivatives with 3-(trifluoromethyl)benzoyl chloride. This method leverages the nucleophilic properties of the piperidine nitrogen to facilitate acyl transfer.
Typical Procedure :
A solution of tert-butyl piperidine-1-carboxylate (1.0 equiv) in anhydrous dichloromethane is cooled to 0°C under nitrogen. 3-(Trifluoromethyl)benzoyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv) as a base. The reaction is stirred at room temperature for 12–16 hours, after which the mixture is washed with aqueous HCl (1M), sodium bicarbonate, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:4) to yield the title compound.
Key Parameters :
-
Solvent : Dichloromethane or THF are preferred for their ability to dissolve both polar and non-polar reactants.
-
Temperature : Reactions conducted at 0–25°C minimize side reactions such as over-acylation.
-
Catalyst : Triethylamine or DMAP (4-dimethylaminopyridine) enhances reaction rates by neutralizing HCl byproducts.
Trifluoromethyl Group Introduction via Sulfur Tetrafluoride
Patented methodologies describe the use of sulfur tetrafluoride (SF₄) and hydrofluoric acid (HF) to introduce trifluoromethyl groups into piperidine carboxylic acid precursors. While originally developed for related compounds, this approach is adaptable to the target molecule.
Example Protocol (Adapted from Patent CN102603611B) :
In a 1L stainless steel autoclave, 4-piperidine carboxylic acid (100 g) is combined with chloroform (300 mL) and anhydrous HF (50 g). Sulfur tetrafluoride (270 g) is introduced, and the mixture is heated to 85°C for 3 hours. After cooling, the reaction is neutralized with NaOH (pH 10) and extracted with chloroform. Distillation yields 4-(trifluoromethyl)piperidine, which is subsequently acylated with 3-(trifluoromethyl)benzoyl chloride under standard conditions.
Optimization Insights :
-
Solvent Ratio : Chloroform/HF mixtures (3:1 v/v) maximize SF₄ solubility and reaction homogeneity.
-
Temperature : Elevated temperatures (>80°C) improve reaction efficiency but require corrosion-resistant equipment.
-
Yield : 74–80% for the trifluoromethylation step, with overall yields of 60–65% after acylation.
Comparative Analysis of Methodologies
| Method | Starting Material | Reagents | Yield (%) | Purity | Scalability |
|---|---|---|---|---|---|
| Direct Acylation | tert-Butyl piperidine-1-carboxylate | 3-(Trifluoromethyl)benzoyl chloride | 70–75 | >95% | High |
| SF₄ Trifluoromethylation | 4-Piperidine carboxylic acid | SF₄, HF, 3-(trifluoromethyl)benzoyl chloride | 60–65 | 90–95% | Moderate |
Advantages of Direct Acylation :
-
Simplicity : Single-step reaction reduces purification complexity.
-
Scalability : Compatible with continuous-flow reactors for industrial production.
Challenges with SF₄-Based Methods :
-
Safety Concerns : HF and SF₄ require specialized handling and equipment.
-
Byproduct Formation : Thionyl difluoride (SOF₂) generation necessitates rigorous scrubbing systems.
Reaction Optimization and Byproduct Mitigation
Solvent and Catalyst Screening
Recent studies emphasize the role of solvent polarity in acylation efficiency:
-
Polar Aprotic Solvents : THF and DMF increase reaction rates but may promote ester hydrolysis.
-
Non-Polar Solvents : Toluene and chloroform reduce side reactions but require longer reaction times.
Catalytic additives such as DMAP (0.1 equiv) enhance yields by 10–15% in dichloromethane.
Temperature-Dependent Side Reactions
Competitive pathways emerge at elevated temperatures (>40°C), leading to:
-
Over-Acylation : Di-acylated piperidine derivatives.
-
Ester Hydrolysis : Degradation of the tert-butyl carbamate group.
Low-temperature protocols (0–5°C) suppress these side reactions, albeit with a 20% increase in reaction time.
Industrial-Scale Production Considerations
Continuous-Flow Synthesis
Adoption of microreactor technology improves heat transfer and mixing efficiency, enabling:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-(trifluoromethyl)benzoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anti-Inflammatory Properties
Research indicates that compounds similar to tert-butyl 4-(3-(trifluoromethyl)benzoyl)piperidine-1-carboxylate exhibit significant anti-inflammatory effects. They are being investigated for their potential to inhibit enzymes involved in inflammatory pathways, such as chitinases, which play a role in asthma and chronic obstructive pulmonary disease (COPD) . The inhibition of these enzymes could provide therapeutic benefits in treating allergic and inflammatory diseases.
Oxidative Stress Biomarkers
Another application of this compound is its potential use as a biomarker for oxidative stress. Studies have shown that it can inhibit the activity of enzymes responsible for generating reactive oxygen species (ROS), which are implicated in various diseases . This property makes it a candidate for further exploration in oxidative stress-related conditions.
Case Study 1: Chitinase Inhibition
A study focused on the inhibition of acidic mammalian chitinase (AMCase) demonstrated that derivatives of piperidine compounds, including those similar to this compound, effectively reduced inflammation in animal models of asthma. The research highlighted the importance of structural modifications in enhancing inhibitory efficacy against AMCase, suggesting that such compounds could be developed into therapeutic agents for respiratory diseases .
Case Study 2: Reactive Oxygen Species Inhibition
In another investigation, researchers explored the ability of related compounds to mitigate oxidative damage by inhibiting ROS-generating enzymes. The findings indicated that these compounds could protect cells from oxidative stress-induced apoptosis, presenting a promising avenue for developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-(trifluoromethyl)benzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate (3f)
- Substituent : 4-(Trifluoromethyl)phenyl (direct aryl attachment).
- Key Differences : The trifluoromethyl group is at the para position (vs. meta in the target compound), altering electronic distribution and steric interactions.
- Synthesis : Yield of 71% via Suzuki coupling, indicating moderate efficiency compared to benzoyl derivatives .
tert-Butyl 4-((2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate
- Substituent : Ethyl(2-(trifluoromethyl)benzyl)carbamoyl.
- Key Differences : Incorporates a carbamoyl linker and a benzyl group with a para-CF₃ substituent.
- Characterization : HRMS confirmed molecular mass (409.1713 vs. calc. 409.1715), validating synthetic accuracy .
Heterocyclic and Functional Group Modifications
Pyrazole-Containing Derivatives (5m, 5n, 5o)
- Substituent : Methoxycarbonyl-pyrazole with aryl groups (e.g., 3-(trifluoromethyl)phenyl).
- Key Differences : Pyrazole rings replace the benzoyl group, introducing aromatic heterocycles.
- Stereochemistry : Enantiomers 5n ([α]D20 = +9.9) and 5o ([α]D20 = −9.8) exhibit opposite optical activities, critical for chiral target selectivity .
- Impact : Pyrazole moieties may enhance π-π stacking in kinase inhibitors or allosteric pockets.
Triazolopyridine Derivatives (61, 62, 64)
- Substituent : Triazolo[4,3-a]pyridine-6-carbonitrile linked to piperidine.
- Key Differences : Fluorinated aryl groups (e.g., 4-fluoro-2-(trifluoromethyl)phenyl) enhance metabolic stability.
- Synthesis : Multi-step routes involving Pd-catalyzed cross-coupling and hydrogenation (98.5% yield for 62) .
- Impact : The triazolopyridine scaffold is prevalent in CNS-targeted drugs due to blood-brain barrier permeability.
Stereochemical and Conformational Comparisons
- tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate : Features axial fluorine and hydroxyl groups, influencing ring conformation and hydrogen-bonding networks .
- tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate: Difluoro substitution at C3 induces chair-to-boat conformational shifts, affecting receptor binding .
Comparative Data Table
*Calculated based on formula C₁₈H₂₂F₃NO₃.
Biological Activity
Tert-butyl 4-(3-(trifluoromethyl)benzoyl)piperidine-1-carboxylate, with CAS number 1414778-16-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H22F3NO3
- Molecular Weight : 357.37 g/mol
- CAS Number : 1414778-16-7
The trifluoromethyl group attached to the benzoyl moiety is known to enhance the lipophilicity and biological activity of compounds, making them more effective in interacting with biological targets .
Research indicates that compounds containing the piperidine structure often exhibit diverse pharmacological activities. The trifluoromethyl group is associated with improved potency due to its electron-withdrawing properties, which can affect the binding affinity to various receptors and enzymes . Specifically, the presence of this group has been linked to enhanced inhibition of certain enzymes, including monoacylglycerol lipase (MAGL), which plays a critical role in lipid metabolism and signaling pathways .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. For example, compounds similar to this structure have shown IC50 values ranging from 19.9 µM to 75.3 µM against human breast and ovarian cancer cells .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 19.9 |
| MCF-7 | 75.3 |
| COV318 | 40.0 |
| OVCAR-3 | 50.5 |
These findings suggest that the compound may interfere with cellular proliferation pathways, potentially through mechanisms involving apoptosis or cell cycle arrest.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine ring and the benzoyl moiety significantly impact biological activity. For instance:
- Trifluoromethyl Substitution : Enhances potency by increasing lipophilicity and improving interactions with hydrophobic pockets in target proteins.
- Piperidine Variations : Alterations in the piperidine structure can lead to significant changes in receptor binding affinity and selectivity .
Case Studies
- MAGL Inhibition : A study focusing on MAGL inhibitors found that compounds with a similar structure exhibited competitive inhibition, suggesting that this compound could act through similar mechanisms .
- Cancer Cell Proliferation : In a detailed investigation of benzoylpiperidine derivatives, it was noted that compounds with a trifluoromethyl group showed increased effectiveness against various cancer cell lines compared to their non-fluorinated counterparts .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-(3-(trifluoromethyl)benzoyl)piperidine-1-carboxylate?
The compound is synthesized via multi-step protocols involving palladium-catalyzed cross-coupling and nucleophilic substitution. For example, a Boc-protected piperidine intermediate reacts with 3-(trifluoromethyl)benzoyl chloride under anhydrous conditions. Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DME, reflux) achieves coupling efficiencies of ~78% . Final Boc deprotection uses HCl in CH₂Cl₂ to yield the free amine .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Structural confirmation relies on H NMR (e.g., trifluoromethyl signals at δ 7.5–7.8 ppm for aromatic protons) and mass spectrometry (ESI-MS: [M+H] m/z calculated for C₁₈H₂₁F₃NO₃: 380.14) . Purity is validated via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
Q. What safety protocols are recommended for handling this compound?
Use respiratory protection (NIOSH-approved masks), nitrile gloves, and eye/face shields. Ensure access to eyewash stations and avoid inhalation/contact. Storage under inert gas (argon) prevents Boc group hydrolysis .
Advanced Research Questions
Q. How is this compound applied in designing selective kinase inhibitors?
The piperidine core and trifluoromethylbenzoyl group enhance binding to kinase ATP pockets. In GRK2 inhibitors, the trifluoromethyl group engages in hydrophobic interactions with Leu-140, while the piperidine nitrogen forms hydrogen bonds with Asp-149. Selectivity over GRK1 is achieved by optimizing steric bulk at the 4-position .
Q. What methodologies assess its biological activity in receptor antagonism?
In vitro binding assays (e.g., P2Y14 receptor antagonism) use radiolabeled ligands (³H-ATP) and HEK293 cells expressing human receptors. IC₅₀ values are calculated via competitive displacement curves, with derivatives showing IC₅₀ ≤ 50 nM .
Q. How can researchers resolve contradictions in reported bioactivity data?
Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). Stereochemical inconsistencies (e.g., R vs. S configurations) are addressed via chiral HPLC and X-ray crystallography .
Q. What computational tools predict its interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with retinol-binding proteins. The trifluoromethyl group’s electrostatic potential (-0.12 e/Ų) enhances hydrophobic complementarity in binding pockets .
Q. Which factors influence its stability under experimental conditions?
The Boc group hydrolyzes under acidic (pH < 3) or prolonged aqueous conditions. Stability is maintained in anhydrous solvents (DMF, DMSO) at -20°C. Degradation products are monitored via LC-MS .
Q. How do structural modifications impact its pharmacokinetic properties?
Adding polar groups (e.g., hydroxyl at the piperidine 3-position) improves aqueous solubility (LogP reduction from 3.2 to 2.1) but reduces blood-brain barrier penetration. Fluorine substitutions enhance metabolic stability (t₁/₂ increase from 1.5 to 4.2 h) .
Q. What challenges arise during scale-up synthesis?
Pd catalyst residues require rigorous purification (silica chromatography, ≥90% recovery). Boc deprotection at scale risks exothermic reactions; controlled HCl addition (0°C, stirring) mitigates this. Yields drop to ~60% at 100 g scale due to steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
